molecular formula C7H9NO4 B1267927 Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate CAS No. 84280-59-1

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

Cat. No.: B1267927
CAS No.: 84280-59-1
M. Wt: 171.15 g/mol
InChI Key: NQHGATLLVCDBQN-UHFFFAOYSA-N
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Description

Scientific Research Applications

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the intermediate isoxazole ring, followed by esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 2-isopropyl-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate
  • Ethyl 4-methyl-5-oxo-2H-oxazole-3-carboxylate

Comparison: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

ethyl 4-methyl-5-oxo-2H-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)6(9)12-8-5/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHGATLLVCDBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)ON1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004583
Record name Ethyl 4-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84280-59-1
Record name 84280-59-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate in organic synthesis?

A1: this compound serves as a versatile starting material for synthesizing chiral 2-aminoalkyloxazole-4-carboxylate esters []. These esters are valuable building blocks for various biologically active compounds.

Q2: How are chiral 2-aminoalkyloxazole-4-carboxylate esters synthesized from this compound?

A2: The synthesis involves a three-step process []:

    Q3: What are the advantages of this synthetic route?

    A3: This method offers several advantages []:

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